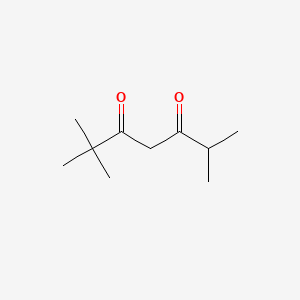

2,2,6-Trimethylheptane-3,5-dione

Descripción

Contextual Significance of β-Diketones in Contemporary Chemical Research

β-Diketones, or 1,3-diketones, represent a pivotal class of organic compounds characterized by two carbonyl groups separated by a single methylene (B1212753) carbon. Their importance in modern chemical research is multifaceted. They serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceutical drugs. Furthermore, the ability of β-diketones to exist in a tautomeric equilibrium between the keto and enol forms underpins much of their reactivity and utility. This keto-enol tautomerism allows them to act as versatile nucleophiles in carbon-carbon bond-forming reactions, a cornerstone of organic synthesis.

One of the most prominent applications of β-diketones lies in coordination chemistry. Upon deprotonation, they form β-diketonate anions that act as bidentate ligands, capable of forming stable chelate complexes with a vast range of metal ions, including lanthanides and transition metals. These metal complexes exhibit diverse properties and have found applications in catalysis, materials science, and as volatile metal precursors for chemical vapor deposition.

Unique Structural Attributes and Enolization Characteristics of 2,2,6-Trimethylheptane-3,5-dione

This compound, with the chemical formula C10H18O2, possesses distinct structural features that set it apart from simpler β-diketones like acetylacetone. The presence of a bulky tert-butyl group on one side of the dicarbonyl system and an isopropyl group on the other introduces significant steric hindrance. This steric crowding has a profound influence on the compound's conformational preferences and its keto-enol tautomerism.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H18O2 |

| Molar Mass | 170.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 7333-23-5 |

Data sourced from PubChem. nih.gov

The equilibrium between the keto and enol forms is a hallmark of β-diketones. In solution, this compound can exist as the diketo tautomer and two possible enol tautomers. However, the equilibrium is heavily influenced by the nature of the substituents and the solvent. Generally, an increase in the steric bulk of the substituents at the α-carbon favors the diketo form. rsc.org For this compound, the significant steric hindrance from the tert-butyl and isopropyl groups is expected to have a substantial impact on the position of this equilibrium. While specific quantitative data for the keto-enol equilibrium of this particular compound in various solvents is not extensively documented in readily available literature, the general principles of substituent effects on enolization suggest a greater preference for the diketo form compared to less sterically hindered β-diketones. rsc.org The enol form, when present, is stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring.

The synthesis of β-diketones is often achieved through the Claisen condensation, a carbon-carbon bond-forming reaction between an ester and a ketone in the presence of a strong base. organic-chemistry.orgmasterorganicchemistry.com For asymmetrically substituted β-diketones like this compound, a directed Claisen condensation would be necessary to avoid the formation of a mixture of products. This would typically involve the reaction of the enolate of a ketone with a suitable ester.

Overview of Academic Research Trajectories for this compound Systems

Academic research involving this compound has primarily focused on its role as a ligand in coordination chemistry and its applications in analytical techniques. The deprotonated form of the molecule, 2,2,6-trimethylheptane-3,5-dionato, acts as a bidentate chelating agent for a variety of metal ions.

One area of investigation has been the formation of volatile metal chelates for use in gas chromatography. The bulky alkyl groups in this compound contribute to the volatility and thermal stability of its metal complexes, making them suitable for gas-phase analysis.

Furthermore, the compound and its derivatives have been explored as ligands for lanthanide ions. Lanthanide complexes with β-diketonate ligands are known for their unique luminescent properties and have applications in areas such as bio-imaging and materials science. The specific steric and electronic properties imparted by the trimethylheptane-dionato ligand can influence the coordination geometry and the photophysical properties of the resulting lanthanide complexes.

While detailed catalytic applications of metal complexes specifically derived from this compound are not extensively reported in the literature, the broader class of metal β-diketonate complexes are known to be active catalysts in various organic transformations. The steric bulk of the ligands can play a crucial role in controlling the selectivity of these catalytic reactions.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,6-trimethylheptane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7(2)8(11)6-9(12)10(3,4)5/h7H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKRGCUPZROPPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223562 | |

| Record name | 2,2,6-Trimethylheptane-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7333-23-5 | |

| Record name | 2,2,6-Trimethyl-3,5-heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7333-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6-Trimethylheptane-3,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007333235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18755 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,6-Trimethylheptane-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6-trimethylheptane-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6-Trimethylheptane-3,5-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGL4NZY3SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Analytical Verification of 2,2,6 Trimethylheptane 3,5 Dione

Established Synthetic Pathways for 2,2,6-Trimethylheptane-3,5-dione (e.g., involving isobutyryl chloride and pinacolone)

The synthesis of β-diketones, such as this compound, is most commonly achieved through the Claisen condensation. ijpras.comnih.gov This reaction involves the acylation of a ketone enolate with an acylating agent, typically an ester or an acid chloride. The use of an acid chloride with a pre-formed sodio ketone is a particularly effective method for the synthesis of certain β-diketones. acs.org

The reaction between isobutyryl chloride and the sodium enolate of pinacolone (B1678379) stands as a primary method for the preparation of this compound.

The synthesis of this compound from isobutyryl chloride and pinacolone proceeds via a Claisen condensation mechanism. The key steps are as follows:

Enolate Formation: A strong base, such as sodium amide (NaNH₂), is used to deprotonate the α-carbon of pinacolone, forming the corresponding sodium enolate. This enolate is a potent nucleophile. acs.org

Nucleophilic Acyl Substitution: The pinacolone enolate then attacks the electrophilic carbonyl carbon of isobutyryl chloride. This results in the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of the chloride ion and the formation of the β-diketone, this compound. acs.org

Deprotonation of the β-Diketone: The newly formed β-diketone is more acidic than the starting ketone (pinacolone) due to the resonance stabilization of the resulting enolate. Therefore, any remaining base or enolate from the starting ketone in the reaction mixture will deprotonate the β-diketone. An acidic workup is then required to protonate the enolate and yield the final neutral product. acs.org

A crucial aspect of this reaction is the stoichiometry. To prevent the diacylation of the starting ketone, an excess of the sodio ketone relative to the acid chloride is often employed. acs.org

Several strategies can be employed to optimize the synthesis of this compound, focusing on increasing the yield and ensuring the desired mono-acylation product.

Choice of Base: Strong, non-nucleophilic bases are preferred to ensure complete enolate formation without competing side reactions. Sodium amide is a historically effective choice for this transformation. acs.org Modern approaches might utilize other strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH). nih.govmdpi.com

Reaction Temperature: The reaction is typically carried out at low temperatures to control the reactivity of the enolate and prevent side reactions, such as self-condensation of the starting ketone.

Order of Addition: The slow addition of the acid chloride to the pre-formed enolate solution helps to maintain a low concentration of the electrophile, which minimizes the risk of diacylation.

Solvent: Anhydrous, aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential to prevent quenching of the enolate and the strong base.

While the acylation of a ketone enolate with an acid chloride is a robust method, other synthetic protocols for β-diketones exist.

| Synthetic Protocol | Reagents | Advantages | Disadvantages |

| Claisen Condensation (Acid Chloride) | Ketone, Acid Chloride, Strong Base (e.g., NaNH₂) | High reactivity of the acid chloride can lead to good yields. | Potential for diacylation; requires stoichiometric use of a strong base. |

| Claisen Condensation (Ester) | Ketone, Ester, Strong Base (e.g., NaH, NaOEt) | Esters are generally less expensive and easier to handle than acid chlorides. | Lower reactivity of esters may require more forcing conditions; equilibrium can be unfavorable. |

| Rearrangement of Enol Esters | Enol Ester, Base | Can provide access to specific β-diketones. | Requires the synthesis of the starting enol ester. |

For the synthesis of a sterically hindered β-diketone like this compound, the higher reactivity of the acid chloride makes it a more suitable acylating agent compared to an ester.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

Following the synthesis, rigorous analytical techniques are employed to confirm the structure of this compound and assess its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. The compound exists in a tautomeric equilibrium between the diketo and enol forms. ¹H NMR spectroscopy can distinguish between these isomers.

The ¹H NMR spectrum of the enol form of this compound would be expected to show a characteristic signal for the enolic proton, typically in the region of 15-17 ppm. The protons of the tert-butyl and isopropyl groups will also give rise to distinct signals.

A study on lanthanide complexes of this compound (referred to as ibpm) utilized ¹H-NMR for characterization, confirming the structure of the ligand. researchgate.net

Predicted ¹H NMR Data for this compound (Enol Form):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~16.0 | s | 1H | Enolic OH |

| ~5.8 | s | 1H | Vinylic CH |

| ~2.5 | septet | 1H | CH of isopropyl group |

| ~1.2 | s | 9H | tert-butyl group |

| ~1.1 | d | 6H | Methyls of isopropyl group |

Note: The actual chemical shifts can vary depending on the solvent and concentration.

¹³C NMR spectroscopy would further confirm the structure by showing the characteristic signals for the carbonyl carbons in the diketo form and the vinylic and oxygen-bearing carbons in the enol form. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for verifying the authenticity of this compound and for identifying any impurities or decomposition products. The gas chromatogram provides information on the purity of the sample, with the retention time being a characteristic of the compound under specific chromatographic conditions.

The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak (M⁺) would be observed at m/z 170, corresponding to the molecular weight of C₁₀H₁₈O₂. nih.gov

Key fragmentation patterns for β-diketones often involve cleavage adjacent to the carbonyl groups. For this compound, characteristic fragments would be expected from the loss of the tert-butyl group (m/z 57) and the isopropyl group (m/z 43). The observation of these fragments would strongly support the assigned structure.

Expected Major Fragments in the Mass Spectrum of this compound:

| m/z | Fragment |

| 170 | [M]⁺ |

| 155 | [M - CH₃]⁺ |

| 127 | [M - C₃H₇]⁺ |

| 113 | [M - C₄H₉]⁺ |

| 57 | [C(CH₃)₃]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

GC-MS is also invaluable for profiling any decomposition products that may form during synthesis or upon storage, allowing for the optimization of purification and handling procedures.

High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Impurity Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of individual components within a mixture. researchgate.net For this compound, a specific reverse-phase (RP) HPLC method has been developed that allows for effective analysis and isolation of impurities. sielc.comsielc.com

This method employs a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1), which is crucial for achieving good peak shape and separation for this type of compound. sielc.com The separation is achieved using a simple isocratic mobile phase, which simplifies the method and ensures reproducibility. sielc.com

Detailed Research Findings:

The established HPLC method is robust and scalable, making it suitable not only for analytical-level quantification but also for preparative separation to isolate impurities. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and a small amount of phosphoric acid. The phosphoric acid helps to ensure that the analyte remains in a single protonation state, leading to sharper, more symmetrical peaks. For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid can be readily substituted with a volatile acid like formic acid, ensuring compatibility with the MS interface. sielc.com The use of columns with smaller 3 µm particles is also an option for rapid UPLC (Ultra-Performance Liquid Chromatography) applications, significantly reducing analysis time. sielc.com

The conditions for the analytical separation are detailed in the table below.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detector | UV or Mass Spectrometry (MS) |

| Mode | Reverse Phase (RP) |

| Application | Analytical separation and impurity isolation |

This HPLC method provides a reliable platform for quality control during the synthesis of this compound, allowing for the accurate determination of purity and the isolation of any reaction by-products or starting material residues.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₈O₂ |

| Acetonitrile | C₂H₃N |

| Formic Acid | CH₂O₂ |

| Methyl isobutyrate | C₅H₁₀O₂ |

| Phosphoric Acid | H₃PO₄ |

| Pinacolone (3,3-dimethyl-2-butanone) | C₆H₁₂O |

| Sodium amide | NaNH₂ |

Coordination Chemistry of 2,2,6 Trimethylheptane 3,5 Dione As a β Diketonate Ligand

Fundamental Principles of Chelation by the Anion of 2,2,6-Trimethylheptane-3,5-dione (txhd/3hd)

This compound, a member of the β-diketone family, plays a significant role in coordination chemistry. Its anion, 2,2,6-trimethylheptane-3,5-dionate (referred to as txhd or 3hd), functions as a bidentate chelating ligand, binding to a metal ion through its two oxygen atoms. prochemonline.com This chelation process forms a stable six-membered ring, a key feature contributing to the stability of the resulting metal complexes. nih.gov The tendency of alkaline earth metals to form complexes generally decreases with increasing atomic number. tutorsglobe.com Beryllium, for instance, readily forms a variety of complexes, including those with β-diketonate anions. tutorsglobe.com

The formation of these complexes is a favored process, particularly with small, highly charged cations that possess suitable empty orbitals for bonding with the ligand's orbitals. tutorsglobe.com The resulting metal β-diketonates are typically stable, often volatile, and soluble in organic solvents. prochemonline.com

Synthesis and Crystallographic Analysis of Metal Complexes Involving this compound

The synthesis of metal complexes with this compound can be achieved by reacting a metal salt with the β-diketonate ligand in an appropriate solvent, which can be either organic or aqueous. prochemonline.com

Barium, strontium, calcium, and magnesium all form bis(2,2,6-trimethylheptane-3,5-dionate) complexes. These compounds are often synthesized for their potential use as precursors in chemical vapor deposition (CVD) processes for creating thin films of metal-containing oxides. harvard.edunih.gov

Barium bis(2,2,6-trimethylheptane-3,5-dionate) is available in a hydrated form and is noted for its use in the synthesis of multimetal oxide films. google.comereztech.comsigmaaldrich.comprochemonline.com

Strontium bis(2,2,6-trimethylheptane-3,5-dionate) complexes are investigated as promising precursors for strontium-containing thin films due to their volatility. nih.gov However, the development of new strontium precursors can be challenging due to the tendency to form less volatile oligomeric compounds. researchgate.net

Calcium bis(2,2,6-trimethylheptane-3,5-dionate) is a solid at room temperature and is used in CVD applications. harvard.edusigmaaldrich.comstrem.com

Magnesium bis(2,2,6-trimethylheptane-3,5-dionate) can be synthesized by reacting magnesium ethoxide with the β-diketone. harvard.edu The dihydrate form is also known. cymitquimica.com

| Compound | Formula | CAS Number | Molecular Weight (anhydrous) | Melting Point (°C) |

| Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate | Ba(C₁₁H₁₉O₂)₂ · xH₂O | 17594-47-7 | 503.86 g/mol | 175-180 |

| Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | Ca(C₁₁H₁₉O₂)₂ | 118448-18-3 | 406.61 g/mol | 221-224 |

| Magnesium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | C₂₂H₃₈MgO₄ | 14781-51-6 | 390.84 g/mol |

Data sourced from references sigmaaldrich.comsigmaaldrich.comnih.gov.

The coordination chemistry of alkaline earth metal β-diketonates can be further modified by the introduction of additional ligands, such as polyamines. These polyamine adducts can significantly influence the physical properties and molecular architecture of the resulting complexes.

The addition of N-alkyl substituted polyamines, particularly those with alkyl chains of 4 to 8 carbon atoms, can lead to the formation of liquid adducts at room temperature. google.com These liquid complexes often exhibit lower viscosities compared to their pure, uncomplexed counterparts. google.com The number of nitrogen atoms from the polyamine that can coordinate to the metal center depends on the size of the alkaline earth metal. Larger ions like barium and strontium can accommodate up to four nitrogen atoms, while the smaller calcium ion typically binds no more than three, and magnesium usually binds no more than two. google.com

These polyamine-complexed metal β-diketonates are generally monomeric in hydrocarbon solutions and are often highly soluble in organic solvents. harvard.edugoogle.com This enhanced solubility and liquid nature at room temperature makes them particularly suitable for use as precursors in chemical vapor deposition (CVD) processes, as they can be flash vaporized without leaving significant non-volatile residues. harvard.edu For instance, adducts with trialkyldiethylenetriamine are noted for forming such liquid complexes. google.com

In solution, alkaline earth metal complexes, including those with β-diketonate ligands, can exhibit complex self-assembly behaviors. rsc.orgaps.org The formation of specific structures is influenced by factors such as the nature of the metal ion, the ligands present, and the solvent used. rsc.orgnih.gov

For example, the reaction of alkaline earth metal cations with 1,10-phenanthroline (B135089) in the presence of different anions can lead to the selective formation of specific complexes, demonstrating the principles of self-assembly. nih.gov In some cases, the presence of impurities can even drive the self-assembly of nanostructures on surfaces. aps.org The study of these self-assembly processes is crucial for understanding how to control the formation of extended network materials. rsc.org

This compound also forms complexes with a variety of transition metals. These complexes are often characterized by techniques such as elemental analysis, infrared and UV-Vis spectroscopy, and magnetic susceptibility measurements to determine their structure and properties. ajol.inforesearchgate.netresearchgate.net The geometry of these complexes can vary, with common arrangements being tetrahedral or octahedral. ajol.info

The synthesis of these transition metal complexes often involves the reaction of a metal salt with the β-diketonate ligand, sometimes in the presence of other ligands to form adducts or heteroleptic complexes. ajol.inforesearchgate.net These complexes have applications in various fields, including catalysis. prochemonline.com

Transition Metal Complexes

Geometrical Isomerism (cis/trans) and Steric Effects of Peripheral Substituents in Copper(II) Complexes

While only one geometrical isomer of Cu(txhd)₂ is observed in the crystalline state, it is proposed that both cis and trans isomers are present in bulk samples. researchgate.net The interconversion between these isomers is often facile in solution. The steric bulk of the peripheral substituents on the β-diketonate ligand plays a crucial role in determining the relative stability of the cis and trans isomers. In general, ligands with bulkier substituents tend to favor the trans geometry to minimize steric repulsion between the ligands. nih.gov This steric hindrance can also influence the electrochemical properties of the copper(II) complexes, with increased bulk potentially inhibiting ligand rotation and affecting the Cu(II)/Cu(I) reduction potential. nih.gov

Characterization of Volatile Impurities in Complex Preparations (e.g., [Cu(txhd)(μ₃-OEt)]₄)

During the synthesis and sublimation of Cu(txhd)₂, a volatile impurity, [Cu(txhd)(μ₃-OEt)]₄, has been isolated and characterized. researchgate.net This tetrameric complex possesses a cubane-like [Cu₄O₄] core, where the four copper atoms and four oxygen atoms from the ethoxide (OEt) groups occupy alternate vertices of a cube. This structure is isomorphous with the known complex [Cu(tmhd)(μ₃-OEt)]₄, where tmhd is the anion of 2,2,6,6-tetramethylheptane-3,5-dione. researchgate.net The formation of such impurities highlights the reactivity of the primary complex and the potential for side reactions during its preparation.

Heteroleptic and Heterobimetallic Complexes with 2,2,6-Trimethylheptane-3,5-dionate Derivatives (e.g., 2-methoxy-2,6,6-trimethylheptane-3,5-dionate)

The versatility of the β-diketonate framework allows for the synthesis of heteroleptic and heterobimetallic complexes. For instance, derivatives of this compound, such as 2-methoxy-2,6,6-trimethylheptane-3,5-dionate, can be used to create complexes with mixed-ligand spheres or containing different metal ions. These modifications can fine-tune the electronic and steric properties of the resulting complexes, leading to novel materials with specific applications. The formation of heterobimetallic complexes often involves the use of β-diketonates as bridging ligands, connecting two different metal centers. mdpi.com

Zirconium and Hafnium β-Diketonate Complexes and their Modification with 2,2,6,6-tetramethyl-3,5-heptanedione analogs

Zirconium(IV) and Hafnium(IV) form stable complexes with β-diketonate ligands, including analogs of 2,2,6,6-tetramethyl-3,5-heptanedione (tmhd). These complexes, such as tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium(IV) (Zr(tmhd)₄) and tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium(IV) (Hf(tmhd)₄), are known for their volatility and are used as precursors in materials science, particularly for the deposition of thin films. americanelements.com The bulky tert-butyl groups of the tmhd ligand contribute to the volatility and stability of these complexes. Modification of the ligand structure, for example by introducing different substituents, can further alter the properties of the resulting zirconium and hafnium complexes.

Lanthanide Complexes (e.g., Ce(txhd)₄, Y(thd)₃)

Lanthanide ions form a variety of complexes with β-diketonate ligands like 2,2,6-trimethylheptane-3,5-dionate (txhd) and 2,2,6,6-tetramethyl-3,5-heptanedione (thd). researchgate.netnih.gov These complexes are of interest for their potential applications in areas such as luminescence and catalysis. mdpi.com The coordination number of the lanthanide ion in these complexes is typically high, often 8 or 9, and can be satisfied by the coordination of multiple β-diketonate ligands and, in some cases, additional solvent molecules. preprints.org For example, cerium can form the tetrakis complex, Ce(txhd)₄, while yttrium can form the tris complex, Y(thd)₃. The bulky nature of these ligands helps to shield the lanthanide ion and can influence the photophysical properties of the complexes. nih.gov

Applications in Advanced Materials Science: Precursor Development and Deposition Technologies

Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD) Precursors

Metal-organic precursors are essential for MOCVD, serving as the volatile source of metallic or metal oxide materials that are deposited onto a substrate. azonano.comwikipedia.org The success of the MOCVD process is heavily dependent on the quality of these precursors, which must exhibit high volatility and thermal stability to ensure reproducible transport to the reaction zone without premature decomposition. researchgate.netumich.edu Metal β-diketonate complexes, which include compounds formed with 2,2,6-trimethylheptane-3,5-dione, are one of the most prevalent classes of precursors for depositing metals and metal oxides. researchgate.netnih.gov

The rational design of MOCVD precursors is a critical area of research aimed at "tailoring" the molecular architecture to achieve optimal physical properties for the deposition process. rsc.orgresearchgate.net A primary goal is the creation of liquid precursors, which offer more stable and reproducible vapor pressure compared to solids, leading to greater efficiency and control over film growth. umich.edu

The ligand this compound is exemplary in this regard. Its bulky tert-butyl groups provide significant steric hindrance. umich.edu This molecular bulkiness serves two key purposes: it prevents the metal complexes from forming undesirable oligomers (polymers of a few repeating units), which would decrease volatility, and it enhances the volatility of the monomeric complex by weakening intermolecular forces in the solid state. researchgate.netumich.edu Consequently, metal complexes utilizing this ligand, such as M(thd)n, are often the preferred choice for non-fluorinated precursors. umich.edu

Furthermore, the development of mixed-ligand or mixed-metal β-diketonates has led to new precursors that are liquid at room temperature, a significant improvement over traditional solid precursors like metal acetylacetonates. harvard.edu This molecular engineering approach, which modifies the organic groups attached to the β-diketonate backbone, allows for fine-tuning of properties like melting point, volatility, and solubility, directly impacting the reproducibility of vapor generation for MOCVD. nih.govrsc.orgharvard.edu

The deposition of complex oxides like Barium Strontium Titanate (BST), a material prized for its high dielectric constant in applications like dynamic random access memories (DRAM), requires precise control over stoichiometry. rsc.org MOCVD is a suitable technique for this, provided that stable and volatile precursors are available for each metallic component (Barium, Strontium, and Titanium).

For the alkaline earth metals Barium and Strontium, β-diketonate complexes are commonly employed as precursors. researchgate.netresearchgate.net The challenge often lies in the low volatility and thermal instability of many barium precursors. umich.edu The use of 2,2,6,6-tetramethyl-3,5-heptanedionate (thd) ligands is a key strategy to overcome these issues. Barium complexes like Ba(thd)₂ are designed to have improved stability and volatility, which is crucial for the reproducible delivery of the barium component to the substrate. umich.edu While early Ba(thd)₂ precursors were prone to hydration and oligomerization, the addition of neutral Lewis base ligands, such as polyethers, can create monomeric, more volatile adducts suitable for MOCVD. researchgate.netresearchgate.net

The principles of using these tailored precursors extend to other Group II doped materials, where the β-diketonate ligand facilitates the creation of volatile sources for dopants, enabling precise composition control in the final thin film.

Table 1: Properties of Select MOCVD Precursors Based on β-diketonate Ligands

| Metal | Ligand Abbreviation | Common Application | Key Properties |

| Barium | thd | BST, YBCO | Improved volatility over other non-fluorinated ligands. umich.edu |

| Strontium | thd, hfa | BST, YBCO | Volatile precursors for complex oxide films. bohrium.com |

| Yttrium | thd | YBCO | Commercially available as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III). azonano.com |

| Copper | thd | Copper films, YBCO | Higher solubility than Cu(acac)₂; enables deposition of metal or oxide films. azonano.comharvard.edu |

| Zirconium | thd | ZrO₂ films | Thermally stable and volatile; considered an ideal precursor as Zr(thd)₄. researchgate.net |

The fabrication of high-temperature superconducting thin films, such as Yttrium Barium Copper Oxide (YBCO), is a demanding application for MOCVD that requires the simultaneous delivery of three different metal precursors. bohrium.com The properties of the final superconducting film are highly sensitive to stoichiometry and purity.

β-diketonate precursors are central to the MOCVD of YBCO. Specifically, complexes using the 2,2,6,6-tetramethyl-3,5-heptanedionate (thd or dpm) ligand are widely used for all three metallic components:

Yttrium: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III), or Y(thd)₃, is a standard, commercially available precursor for the yttrium source. azonano.comresearchgate.net

Barium: As with BST, Ba(thd)₂ is a common choice, often stabilized with adducts to ensure sufficient volatility and prevent premature decomposition, which is a major challenge in YBCO MOCVD. umich.edu

Copper: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), or Cu(thd)₂, is a well-established precursor for delivering copper. azonano.com

The thermal compatibility and similar decomposition profiles of these three 'thd'-based precursors are advantageous for achieving the correct 1:2:3 stoichiometry of Y:Ba:Cu in the deposited YBCO film.

Copper films are critical for interconnects in microelectronics, and MOCVD is a key method for their deposition. researchgate.net Metal β-diketonates are effective precursors for depositing both pure copper and copper oxide films. nih.govharvard.edu

Complexes such as Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), Cu(thd)₂, are frequently used. azonano.com These precursors offer advantages over simpler ones like copper acetylacetonate, including significantly higher solubility in organic solvents, which is beneficial for liquid injection MOCVD systems. harvard.edu The deposition outcome can be controlled by the process atmosphere; in the presence of a reducing agent like hydrogen, pure copper metal films can be deposited, while using an oxidizing agent like oxygen leads to the formation of copper oxide films (CuO or Cu₂O). harvard.eduresearchgate.net

Zirconium dioxide (ZrO₂) is an important dielectric material used in capacitors and as a gate oxide in transistors. rsc.org MOCVD is a viable method for depositing high-quality ZrO₂ films, and the choice of precursor is paramount. Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium(IV), or Zr(thd)₄, has been identified as an ideal precursor for this purpose. researchgate.net

Research into the modification of zirconium alkoxide precursors with 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) shows that the thermodynamically stable end-product is the fully substituted Zr(thd)₄. researchgate.net This complex is a monomeric species that exhibits the necessary thermal stability and volatility for MOCVD, subliming without decomposition under reduced pressure. researchgate.net The direct bonding of zirconium to oxygen within the precursor molecule is also advantageous for forming the oxide film. researchgate.net

Table 2: Deposition Parameters for Selected Oxide Films via MOCVD

| Film Material | Precursor Type | Substrate Temperature (°C) | Comments |

| Al₂O₃ | Al(thd)₃ | 500 - 1100 | Crystalline films can be grown at low temperatures. researchgate.net |

| Copper Oxide | Copper β-diketonate mixture | Not specified | Film stoichiometry (Cu₂O to CuO) depends on oxygen in the atmosphere. harvard.edu |

| YBCO on LaSrGaO₄ | Y(dpm)₃, Ba(hfa)₂•tet, Cu(dpm)₂ | Not specified | Resulted in a sharp metal-superconductor transition at T_c = 87.3 K. bohrium.com |

| ZrO₂ | Zr(thd)₄ | Not specified | Zr(thd)₄ is noted as an ideal, thermally stable precursor. researchgate.net |

The principles of precursor design using this compound extend to a wide array of other multicomponent oxide materials. The ability to create volatile, stable metal sources by chelating metals with β-diketonate ligands is a versatile strategy for MOCVD. rsc.orgresearchgate.net

Ferroelectrics: Beyond BST, other ferroelectric materials such as Pb(Zr,Ti)O₃ (PZT) and SrBi₂Ta₂O₉ (SBT) can be grown by MOCVD using β-diketonate precursors for the various metal components. rsc.org

Magnetic Oxides: Spinel ferrites (e.g., NiFe₂O₄, Fe₃O₄) and pervoskite manganites (e.g., La₁₋ₓSrₓMnO₃) are classes of magnetic oxides that can be deposited using this technique. Precursors like Fe(thd)₃ and Mn(thd)₃ are used to introduce the magnetic ions into the film structure. nih.govresearchgate.net

Phosphors: The performance of phosphor materials often relies on the precise introduction of dopant ions (activators), typically lanthanide elements, into a host matrix. β-diketonate complexes of lanthanides, such as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) or Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gadolinium(III), are highly suitable as MOCVD precursors due to their volatility, allowing for controlled doping to create materials with specific luminescent properties. azonano.com

Alternative Film Deposition and Material Formation Techniques

Beyond traditional chemical vapor deposition (CVD), this compound and its metal complexes are adaptable to a variety of solution-based deposition methods. These techniques offer advantages such as lower processing temperatures, easier control over stoichiometry, and the ability to coat large and complex-shaped substrates.

Utility in Spray Coating and Sol-Gel Methodologies

Spray coating and sol-gel processes are versatile and cost-effective methods for depositing thin films. In these techniques, a precursor solution is prepared by dissolving a metal complex, often a metal beta-diketonate, in a suitable solvent. This solution is then either sprayed onto a heated substrate (spray pyrolysis) or undergoes a series of hydrolysis and condensation reactions to form a 'sol' which is then applied to a substrate and converted into a solid film through a 'gel' transition and subsequent heat treatment.

Metal complexes derived from this compound are particularly suitable for these methods. A key patent highlights that liquid precursor mixtures containing metal beta-diketonates, including those with this compound, are designed for use in spray coating and sol-gel deposition. wipo.int The bulky tert-butyl and isopropyl groups on the ligand can enhance the solubility and stability of the metal complexes in organic solvents, which is a crucial factor for preparing high-quality precursor solutions. The general applicability of metal β-diketonates as precursors in spray pyrolysis for producing metal oxide films further supports the utility of this compound in this context. dur.ac.ukmdpi.comrsc.org

The sol-gel process, in particular, benefits from the controlled reactivity that can be achieved with β-diketonate precursors. rsc.orgresearchgate.netresearchgate.net By carefully controlling the hydrolysis and condensation reactions, it is possible to tailor the microstructure and properties of the resulting thin film. The use of this compound in precursor formulations can influence these reaction kinetics.

Table 1: Representative Components in a Precursor Solution for Spray Coating/Sol-Gel using a Metal Complex of this compound

| Component | Function | Example |

| Metal Precursor | Source of the desired metal in the final film. | Metal(2,2,6-trimethylheptane-3,5-dionate)n |

| Solvent | Dissolves the precursor and controls viscosity. | Alcohols (e.g., ethanol, isopropanol), organic solvents. |

| Stabilizer/Chelating Agent | Controls hydrolysis and condensation rates. | This compound (in excess), other β-diketones. |

| Additives | Modify film properties (e.g., porosity, crystallinity). | Polymers, surfactants. |

Spin Coating Applications

Spin coating is a widely used technique for producing uniform thin films on flat substrates. The process involves dispensing a precursor solution onto the center of a substrate, which is then rotated at high speed. The centrifugal force spreads the solution evenly, and the solvent evaporates, leaving behind a thin film.

The properties of the precursor solution, such as viscosity, surface tension, and solvent vapor pressure, are critical for achieving a high-quality film. As mentioned in a key patent, liquid mixtures of metal beta-diketonates, including those derived from this compound, are suitable for spin coating applications. wipo.int The ability to form stable and soluble metal complexes makes this compound a valuable component in the formulation of spin coating solutions. The general principles of using metal β-ketoiminates, which are structurally related to β-diketonates, in additive-free spin coating of oxide thin films have been demonstrated, highlighting the potential for similar applications with this compound complexes. bohrium.comnih.gov

Research on the spin coating of various functional oxide films often utilizes precursor solutions based on metal-organic compounds, including beta-diketonates, dissolved in organic solvents. researchgate.netnih.gov The choice of solvent and the concentration of the precursor are key parameters that are optimized to control the film thickness and morphology.

Table 2: Typical Research Findings for Spin Coating using Beta-Diketonate Precursors

| Parameter | Typical Value/Observation |

| Precursor Concentration | Varies depending on desired film thickness and solubility. |

| Solvent System | Often a mixture of alcohols and other organic solvents to control evaporation rate and viscosity. |

| Spin Speed | Typically in the range of 1000-6000 rpm, influences final film thickness. |

| Annealing Temperature | Post-deposition heat treatment is usually required to crystallize the film and remove organic residues. |

| Resulting Film Quality | Uniform, smooth films can be achieved with optimized parameters. |

Decomposition Kinetics and Reaction Mechanisms of 2,2,6 Trimethylheptane 3,5 Dionate Metal Complexes

Gas-Phase Composition Analysis during Precursor Evaporation

For a metal-organic precursor to be effective in CVD, it must be volatile and thermally stable enough to be transported to the substrate without premature decomposition. researchgate.net The composition of the gas phase during the evaporation of the 2,2,6-trimethylheptane-3,5-dionate precursor is therefore of critical importance. In-situ monitoring techniques, such as mass spectrometry and infrared spectroscopy, are employed to analyze the species present in the vapor phase. researchgate.net

Ideally, the precursor should sublime or evaporate congruently, meaning the gas phase consists solely of intact precursor molecules. However, at elevated evaporation temperatures, some degree of decomposition can occur. This can lead to a mixture of the precursor and its decomposition fragments in the gas phase, which can affect the stoichiometry and purity of the deposited film. The analysis of the gas-phase composition helps in determining the optimal evaporation temperature and carrier gas flow rates to ensure a stable and reproducible delivery of the precursor to the reaction zone. nasa.gov

Surface Reaction Mechanisms and Film Growth Kinetics in CVD Processes

Once the precursor molecules reach the heated substrate in a CVD reactor, they undergo a series of surface reactions that lead to the formation of the desired thin film. ucc.ie These surface processes are complex and can include adsorption of the precursor onto the substrate, surface diffusion of the adsorbed species, chemical reactions on the surface, and desorption of reaction byproducts. mdpi.comnih.gov

The kinetics of film growth are determined by the rates of these elementary steps. kubikat.org At lower temperatures, the growth rate is often limited by the rate of the surface chemical reactions. In this regime, the growth rate is highly sensitive to the substrate temperature. At higher temperatures, the growth rate can become limited by the mass transport of the precursor to the substrate surface. In this case, the growth rate is more dependent on the precursor concentration in the gas phase and the gas flow dynamics within the reactor.

Advanced Spectroscopic and Analytical Characterization of Complex Systems

The detailed investigation of 2,2,6-trimethylheptane-3,5-dione and its complexes necessitates a suite of advanced analytical techniques. These methods provide critical insights into the compound's structure, dynamics, and thermal properties, which are essential for its application in various fields.

Computational and Theoretical Chemistry of 2,2,6 Trimethylheptane 3,5 Dione and Its Complexes

Molecular Dynamics and Conformational Analysis of the Ligand and its Adducts

Molecular dynamics (MD) simulations are a powerful tool for understanding the conformational changes and dynamic behavior of molecules like 2,2,6-trimethylheptane-3,5-dione and its adducts in different environments. nih.gov These simulations can reveal how factors such as torsion angles influence the ligand's behavior in the liquid state.

For adducts of this compound with metal ions, MD simulations can elucidate the dynamic stability of the complex, the coordination geometry, and the influence of the ligand's conformation on the metal center's properties. nih.gov These simulations can also model the interactions of the complex with solvent molecules, providing a more realistic picture of its behavior in solution. The analysis of trajectories from MD simulations can reveal correlated motions within the molecule, highlighting how different parts of the structure move in concert. uniroma1.it

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations can provide valuable information about its chemical properties. These calculations are based on the principle that the total energy of a system is a functional of the electron density. mdpi.com

DFT calculations can be used to optimize the geometry of the molecule, determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. grafiati.com The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. grafiati.com A larger gap generally implies higher stability and lower reactivity.

Furthermore, DFT can be used to compute various reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, which help in predicting the most likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, which can be generated from DFT calculations, visually represents the charge distribution and is useful for identifying regions of the molecule that are electron-rich or electron-poor. nih.gov

For metal complexes of this compound, DFT calculations can elucidate the nature of the metal-ligand bonding, the electronic structure of the complex, and its relative stability. mdpi.com

Table 1: Calculated Electronic Properties of this compound using DFT This table is for illustrative purposes and the values would need to be obtained from specific DFT calculation results.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-31G(d) |

| Dipole Moment | 2.8 D | B3LYP/6-31G(d) |

Prediction of Thermochemical Parameters

Theoretical methods can be employed to predict important thermochemical parameters for reactions involving this compound, such as the enthalpy and activation energy of isomerization. The molecule can exist in keto and enol tautomeric forms, and the equilibrium between these forms is governed by their relative stabilities.

Computational chemistry can be used to calculate the energies of the different tautomers and the transition state connecting them. The difference in the calculated energies of the tautomers provides the enthalpy of isomerization (ΔH_iso). The energy difference between the transition state and the reactant gives the activation energy (Ea) for the isomerization process. These calculations are crucial for understanding the reactivity and the potential reaction pathways of the molecule.

For example, the isomerization from the diketo form to the enol form involves an intramolecular proton transfer. The activation energy for this process will determine the rate at which this tautomerization occurs. Various levels of theory, from semi-empirical methods to high-level ab initio and DFT methods, can be used to compute these parameters. The choice of method will affect the accuracy of the predicted values.

Table 2: Predicted Thermochemical Parameters for the Keto-Enol Tautomerization of this compound This table is for illustrative purposes and the values would need to be obtained from specific computational chemistry results.

| Parameter | Calculated Value (kJ/mol) | Computational Method |

|---|---|---|

| Enthalpy of Isomerization (ΔH_iso) | -15 | DFT (B3LYP/6-311+G(d,p)) |

| Activation Energy (Ea) | 45 | DFT (B3LYP/6-311+G(d,p)) |

Quantitative Structure-Property Relationship (QSPR) Studies for Ligand Design and Precursor Performance

Quantitative Structure-Property Relationship (QSPR) studies are a valuable tool in computational chemistry for establishing a mathematical relationship between the structural features of a molecule and its physicochemical properties. conicet.gov.arnih.gov In the context of this compound and its derivatives, QSPR can be used to guide the design of new ligands with tailored properties for specific applications, such as precursors for chemical vapor deposition (CVD).

The first step in a QSPR study is to generate a set of molecular descriptors that numerically represent the structural and chemical features of the molecules. ijera.com These descriptors can be topological, geometrical, electronic, or physicochemical in nature. For a series of β-diketonate ligands, including derivatives of this compound, these descriptors could include molecular weight, van der Waals volume, dipole moment, and HOMO-LUMO energies.

The next step is to develop a mathematical model that correlates these descriptors with a specific property of interest, such as the volatility or thermal stability of the corresponding metal complex precursor. nih.gov Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are commonly used to build these models. researchgate.net

A successful QSPR model can then be used to predict the properties of new, unsynthesized ligands. nih.gov This predictive capability allows for the in-silico screening of a large number of potential candidates, saving significant time and experimental resources. For instance, a QSPR model could predict which structural modifications to this compound would lead to a metal complex with improved volatility and thermal stability, making it a better precursor for the deposition of thin films.

Future Research Directions and Emerging Trends

Design and Synthesis of Novel 2,2,6-Trimethylheptane-3,5-dione Derivatives with Tuned Properties

The core structure of this compound offers a versatile platform for chemical modification. The design and synthesis of novel derivatives are focused on tuning its electronic and steric properties to enhance performance in specific applications, such as chemical vapor deposition (CVD) and as a metal-chelating agent.

Research in this area emphasizes the synthesis of asymmetrical 1,3-diketones, which can act as multi-target agents. nih.gov Synthetic strategies are evolving beyond classical Claisen condensation to include more sophisticated methods that offer greater control and efficiency. nih.govijpras.com One promising approach is "soft enolization," which allows for the direct acylation of ketones with crude acid chlorides under mild conditions, making the process more efficient and scalable. acs.org Another innovative method involves the three-component coupling reaction of aryldiazonium salts with diazo compounds and 1,3-dicarbonyl compounds. nih.gov

The goal of creating these derivatives is to modulate properties such as volatility, thermal stability, and reactivity. For instance, in the context of metal precursors for CVD, modifying the ligand can influence the deposition temperature and the purity of the resulting thin films. researchgate.net The strategic introduction of different functional groups can lead to derivatives with tailored characteristics for applications ranging from anticancer agents to advanced materials. mdpi.com

Table 1: Synthetic Approaches for Novel β-Diketone Derivatives

| Synthetic Method | Description | Key Advantages |

|---|---|---|

| Soft Enolization | Acylation of ketones using crude acid chlorides with MgBr₂·OEt₂ and i-Pr₂NEt. acs.org | High efficiency, cost-effective, avoids prior enolate formation, scalable. acs.org |

| Three-Component Reactions | Coupling of an α-ketoaldehyde, a 1,3-dicarbonyl compound, and a nucleophile. rsc.org | Can be performed in water without a catalyst, straightforward, produces valuable scaffolds. rsc.org |

| Decarboxylative Coupling | Cross-coupling reaction between a potassium 2-oxo-phenylacetate and a 2-bromo-1-phenylethanone. nih.gov | Provides a route to 1,3-diketones under specific reaction conditions. nih.gov |

| Oxidation of β-hydroxyketones | Oxidation of precursor β-hydroxyketones using reagents like o-iodoxybenzoic acid (IBX). nih.gov | Can produce high yields of the desired β-diketone. nih.gov |

Exploration of New Metal-Organic Frameworks and Coordination Polymers Utilizing the Ligand

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The chelating nature of β-diketonates like this compound makes them excellent candidates for constructing novel MOFs and CPs. ijpras.com

The bulky trimethyl and isobutyl groups of this compound can influence the resulting framework's topology, porosity, and stability. Researchers are exploring how this specific ligand can be used to direct the self-assembly of complex, multidimensional structures. mdpi.com The choice of metal ion (e.g., lanthanides, transition metals) and solvent system can further tune the final architecture, leading to materials with unique properties. mdpi.commdpi.com For example, studies on similar ligands show that the size of the lanthanide ion and the solvent can determine whether the resulting framework has a hexagonal (6,3) or square (4,4) lattice. mdpi.com

Emerging research focuses on creating CPs and MOFs with tailored functions, such as photocatalysis for degrading organic pollutants. mdpi.com The ligand plays a crucial role in these applications, potentially acting as an "antenna" to absorb light and transfer energy to the metal center, enhancing catalytic activity. mdpi.com The exploration of this compound in this context could yield new materials for environmental remediation, gas storage, and sensing.

| Solvent System | The size and shape of solvent molecules can influence crystal packing and even become part of the final structure. mdpi.com | Using DMF versus DMSO as a solvent with the same metal and ligand can lead to different coordination geometries and cavity distortions. mdpi.com |

Development of Sustainable and Green Synthetic Routes for this compound

Traditional synthesis of β-diketones, such as the Claisen condensation, often involves harsh basic conditions and organic solvents. nih.govijpras.com A significant trend in chemical manufacturing is the development of green and sustainable processes that minimize waste, reduce energy consumption, and avoid hazardous reagents.

For the synthesis of this compound and its analogs, research is shifting towards more environmentally benign methods. One such approach involves three-component reactions performed in water under catalyst-free conditions, which simplifies the process and reduces environmental impact. rsc.org Another patented method for a similar compound, 2,2,6,6-tetramethyl-3,5-heptadione, highlights a process with simple post-reaction handling, low pollution, and high yield, meeting the requirements of green chemistry. google.com This method involves the reaction of methyl trimethylacetate and tert-butyl methyl ketone in the presence of an alkali and a solvent, followed by a simple purification step with water. google.com

These green approaches not only offer environmental benefits but can also lead to improved economic viability by simplifying operations and reducing waste treatment costs. Future work will likely focus on optimizing these routes for industrial-scale production and exploring the use of renewable starting materials and catalysts.

Table 3: Comparison of Synthetic Routes for β-Diketones

| Feature | Traditional Claisen Condensation | Emerging Green Routes |

|---|---|---|

| Solvent | Typically organic solvents (e.g., aromatic hydrocarbons). ijpras.com | Water or other benign solvents. rsc.org |

| Catalyst/Reagent | Strong bases like sodium ethoxide or sodium hydride. ijpras.com | Often catalyst-free or uses milder bases. rsc.orggoogle.com |

| Reaction Conditions | Can require stringent anhydrous conditions. | Often tolerant of aqueous media and simpler to execute. rsc.org |

| Workup/Purification | Can be complex, involving quenching and extraction. | Simplified procedures, such as direct purification with water. google.com |

| Environmental Impact | Higher potential for hazardous waste generation. | Reduced pollution and waste. google.com |

In-Situ Monitoring Techniques for Real-Time Observation of Deposition and Reaction Processes

This compound and its metal complexes are important precursors for Chemical Vapor Deposition (CVD), a process used to create high-purity thin films for electronics and other advanced materials. researchgate.net The kinetics of the deposition process are critical for controlling film quality, thickness, and uniformity. researchgate.netmdpi.com

A key emerging trend is the use of in-situ monitoring techniques to observe the deposition and reaction processes in real-time. mit.edu These techniques provide invaluable data on reaction pathways, growth rates, and the formation of intermediates, both in the gas phase and on the substrate surface. researchgate.net Theoretical chemical modeling is often used in conjunction with experimental monitoring to gain a detailed, atomic-scale understanding of the CVD chemistry. researchgate.net

Techniques such as confocal laser scanning microscopy can be adapted for real-time quality assessment during industrial-scale synthesis. mit.edu By monitoring the process as it happens, operators can make immediate adjustments to parameters like temperature, pressure, and gas flow rates to optimize the outcome. mdpi.com This real-time feedback control is crucial for improving the efficiency, reproducibility, and quality of thin films deposited using precursors derived from this compound.

Table 4: In-Situ Monitoring Techniques for CVD Processes

| Technique | Information Provided | Application in CVD |

|---|---|---|

| Mass Spectrometry | Identifies gas-phase species, reaction byproducts, and precursor decomposition fragments. mdpi.com | Monitors precursor stability and reaction pathways in the gas phase. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Detects vibrational modes of molecules, allowing for the identification of chemical bonds on the surface and in the gas phase. | Tracks surface reactions and the incorporation of the ligand or its fragments into the film. |

| Ellipsometry | Measures changes in polarization of light upon reflection from a surface to determine film thickness and optical properties. | Provides real-time data on film growth rate and uniformity. |

| Confocal Laser Scanning Microscopy | Provides high-resolution imaging of the surface morphology. mit.edu | Assesses film quality, grain size, and defect formation during growth. mit.edu |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2,6-Trimethylheptane-3,5-dione with high purity?

- Methodological Answer : The compound can be synthesized via Claisen condensation of methyl pivalate derivatives under alkaline conditions. Purification is achieved through fractional distillation or recrystallization in non-polar solvents (e.g., hexane). Purity (>98%) should be confirmed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To identify methyl groups (δ ~1.2 ppm for CH₃) and diketone carbonyls (δ ~200-220 ppm).

- IR Spectroscopy : Strong C=O stretches at ~1700-1750 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 184 (C₁₁H₂₀O₂) with fragmentation patterns confirming branching .

Advanced Research Questions

Q. How do steric effects from the trimethyl groups influence the coordination chemistry of this compound with lanthanides or transition metals?

- Methodological Answer : The bulky trimethyl groups restrict access to the diketone’s carbonyl oxygen, limiting coordination to larger metal ions (e.g., Er³⁺, Ru³⁺). Studies using X-ray crystallography and UV-Vis spectroscopy reveal distorted octahedral geometries in complexes. Competitive binding assays with smaller diketones (e.g., acetylacetone) can quantify steric hindrance .

Q. What experimental approaches resolve contradictions in tautomeric equilibrium constants (enol vs. keto forms) under varying conditions?

- Methodological Answer :

- Solvent-Dependent Studies : Use NMR in polar (DMSO) vs. non-polar (CCl₄) solvents to track enol-keto shifts.

- Temperature-Controlled IR : Monitor C=O and C=C stretches to calculate equilibrium constants (Keq) via van’t Hoff analysis.

- Computational Modeling : Density Functional Theory (DFT) predicts stabilization energies of tautomers, addressing discrepancies in experimental Keq values .

Q. How can computational tools predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize transition states for reactions like keto-enol interconversion or metal-ligand bond formation.

- QSPR Models : Correlate molecular descriptors (e.g., steric volume, dipole moment) with experimental data (e.g., catalytic activity in cross-coupling reactions). Tools like Gaussian or COSMOtherm are recommended .

Data Contradiction Analysis

Q. How should researchers address inconsistent reports on the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert (N₂) vs. oxidative (O₂) atmospheres.

- DSC Studies : Identify melting points and phase transitions. Contradictions may arise from impurities or solvent residues, necessitating strict purity protocols .

Application-Oriented Questions

Q. What role does this compound play in designing diruthenium complexes for electron-transfer studies?

- Methodological Answer : The diketone acts as a bridging ligand, facilitating metal-metal interactions. Cyclic voltammetry (CV) and Electron Paramagnetic Resonance (EPR) can assess redox potentials and spin states. Compare with analogous complexes (e.g., 2,2,6,6-tetramethylheptanedione) to evaluate steric/electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.